molecular formula C12H14N2O3 B2429626 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole CAS No. 150433-18-4

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No. B2429626
M. Wt: 234.255
InChI Key: NBUSEKUPSWKJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4,5-trimethoxyphenyl)-1H-pyrazole” belongs to a class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(3,4,5-trimethoxyphenyl) pyridin-2(1H)-one derivatives were designed, synthesized, and evaluated for their in vitro cytotoxicity against human colon cancer cells HCT-116 . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3-(3,4,5-Trimethoxyphenyl)propionic acid has a molecular weight of 240.25 g/mol . Its molecular formula is C12H16O5 .

Scientific Research Applications

1. Medicinal Chemistry: Anticonvulsant and Sedative Agents

  • Summary of the Application : A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized for their anticonvulsant and sedative activity .
  • Methods of Application : The derivatives were synthesized using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system . They were then biologically evaluated using the maximal electroshock (MES) model, sc-pentylenetetrazol (PTZ) model, pentobarbital sodium-induced sleeping model, and locomotor activity tests .
  • Results or Outcomes : Compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation. Compound 4 was the most effective anticonvulsant and sedative agent in subsequent tests .

2. Pharmacology: Various Bioactivity Effects

  • Summary of the Application : The Trimethoxyphenyl (TMP) group, which includes 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
  • Methods of Application : This is a broad application and the methods of application can vary depending on the specific bioactivity effect being targeted .
  • Results or Outcomes : Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various proteins and receptors. They have also shown promising anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against various parasites. Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Future Directions

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “3-(3,4,5-trimethoxyphenyl)-1H-pyrazole” and similar compounds could have potential for further investigation in the development of new therapeutic agents.

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-15-10-6-8(9-4-5-13-14-9)7-11(16-2)12(10)17-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSEKUPSWKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Citations

For This Compound
34
Citations
C Krishna Prasad, PVS Machiraju - Russian Journal of General Chemistry, 2017 - Springer
In the present study, a novel series of nine derivatives of 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole substituted chalcones 6a–6i were synthesized with an aim to assess their …
Number of citations: 2 link.springer.com
R Romagnoli, P Oliva, MK Salvador… - European Journal of …, 2019 - Elsevier
A series of 3-(3′,4′,5′-trimethoxyphenyl)-4-substituted 1H-pyrazole and their related 3-aryl-4-(3′,4′,5′-trimethoxyphenyl)-1-H-pyrazole regioisomeric derivatives, prepared as cis-…
Number of citations: 20 www.sciencedirect.com
KP Chennapragada, VSM Palagummi - Indian J. Pharm. Educ. Res, 2018 - ijper.org
Objective: The present research is aimed at the discovery and development of 1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazole derivatives as a series of novel 1, 3, 4-oxadiazoles (7a-…
Number of citations: 2 www.ijper.org
KB Umesha, KML Rai, MAH Nayaka - International journal of …, 2009 - ncbi.nlm.nih.gov
Cycloaddition of nitrile imines 4 generated in situ by the catalytic dehydrogenation of diphenyl hydrazones 3 using Chloramine-T (CAT) as oxidant in glacial acetic acid with enolic form …
Number of citations: 36 www.ncbi.nlm.nih.gov
LT Pierce, MM Cahill, FO McCarthy - Tetrahedron, 2011 - Elsevier
Synthesis of a diverse series of novel 3,4-diaryl-5-aminopyrazoles as candidates in the development of new protein kinase inhibitors is reported for the first time. In the course of a wider …
Number of citations: 37 www.sciencedirect.com
J Wen, Y Bao, Q Niu, J Yang, Y Fan, J Li, Y Jing… - European journal of …, 2016 - Elsevier
In this study, a collection of N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide HDAC inhibitors was developed. Among them, 15k was identified as the most potent inhibitor …
Number of citations: 45 www.sciencedirect.com
A Kamal, AB Shaik, N Jain, C Kishor… - European journal of …, 2015 - Elsevier
A series of twenty one compounds with pyrazole and oxindole conjugates were synthesized by Knoevenagel condensation and investigated for their antiproliferative activity on different …
Number of citations: 111 www.sciencedirect.com
A Kamal, AB Shaik, S Polepalli, GB Kumar… - Bioorganic & medicinal …, 2015 - Elsevier
In an attempt to develop potent and selective anticancer agents, a series of twenty arylpyrazole linked benzimidazole conjugates (10a–t) were designed and synthesized as microtubule …
Number of citations: 49 www.sciencedirect.com
N Hura, A Naaz, SS Prassanawar, SK Guchhait… - ACS …, 2018 - ACS Publications
Twenty-three combretastatin A-4 (CA-4) analogues were synthesized by judiciously incorporating a functional N-heterocyclic motif present in Celecoxib (a marketed drug) while …
Number of citations: 30 pubs.acs.org
A Kamal, VS Reddy, AB Shaik, GB Kumar… - Organic & …, 2015 - pubs.rsc.org
A new class of pyrazole and isoxazole conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown …
Number of citations: 43 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.